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Abstract
LX2761, a potent, orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1), was

developed by Lexicon Pharmaceuticals as a potential therapeutic for type 2 diabetes. Designed

for minimal systemic absorption to localize its activity to the gastrointestinal tract, LX2761
aimed to improve glycemic control by delaying and reducing intestinal glucose absorption and

enhancing the secretion of glucagon-like peptide-1 (GLP-1). This technical guide details the

discovery, mechanism of action, preclinical development, and the known clinical trial status of

LX2761, presenting quantitative data, detailed experimental protocols, and visualizations of key

biological pathways and experimental workflows.

Discovery and Rationale
LX2761 was rationally designed as a modification of sotagliflozin, a dual SGLT1 and SGLT2

inhibitor also developed by Lexicon Pharmaceuticals.[1][2] The primary objective was to create

a potent SGLT1 inhibitor with restricted gut activity to minimize systemic side effects associated

with SGLT2 inhibition, such as urinary glucose excretion. The hypothesis was that localized

SGLT1 inhibition in the intestine would delay glucose absorption, reduce postprandial glucose

excursions, and stimulate the release of incretin hormones like GLP-1, thereby offering a novel

mechanism for managing type 2 diabetes.[3]
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Mechanism of Action
LX2761 is a highly potent inhibitor of both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) in

vitro. However, its design for minimal systemic absorption after oral administration restricts its

primary pharmacological effect to the inhibition of SGLT1 in the gastrointestinal tract.
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Figure 1: Mechanism of Action of LX2761 in the Intestine.

Preclinical Development
The preclinical development of LX2761 involved a series of in vitro and in vivo studies to

characterize its potency, selectivity, pharmacokinetics, and efficacy.

In Vitro Potency
LX2761 demonstrated high potency against both human SGLT1 and SGLT2 in cell-based

assays.

Target IC50 (nM) Reference

Human SGLT1 2.2

Human SGLT2 2.7

Table 1: In Vitro Potency of LX2761.

Preclinical Pharmacokinetics
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Pharmacokinetic studies in rats revealed that LX2761 has high clearance and low oral

bioavailability, consistent with its design as a gut-restricted agent.

Species Route
Dose
(mg/kg)

Tmax (h) Cmax (nM) AUC (nM*h)

Rat IV 1 - - -

Rat Oral 50 0.58 37 100

Table 2: Pharmacokinetic Parameters of LX2761 in Rats.

Preclinical Efficacy Studies in Mice
Multiple studies in mice, including models of type 2 diabetes, were conducted to evaluate the in

vivo efficacy of LX2761.

In healthy mice, LX2761 significantly reduced blood glucose excursions following an oral

glucose challenge.[4]

In mouse models of streptozotocin-induced diabetes, long-term treatment with LX2761 led to a

reduction in A1C levels and an increase in plasma total GLP-1 levels.[4]

Mouse Model Treatment Dose (mg/kg) Change in A1C Plasma tGLP-1

Early-onset STZ-

diabetes
LX2761 1.5 and 3 Decreased Increased

Late-onset STZ-

diabetes
LX2761 1.5 and 3 Decreased Increased

Table 3: Effects of LX2761 on A1C and GLP-1 in Diabetic Mice.

A notable dose-dependent side effect observed in preclinical studies was diarrhea.[4] However,

this was mitigated by gradual dose escalation or by pretreatment with resistant starch, which

primes the colon for glucose metabolism.[4]

Experimental Protocols
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In Vitro SGLT Inhibition Assay
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing human SGLT1 or SGLT2.

Protocol:

Cells were plated in 96-well plates and grown to confluence.

On the day of the assay, cells were washed with a sodium-free buffer.

Cells were then incubated with varying concentrations of LX2761 in a buffer containing

radiolabeled glucose and sodium.

After a defined incubation period, the uptake of radiolabeled glucose was stopped by

washing with ice-cold buffer.

The amount of radioactivity incorporated into the cells was quantified using a scintillation

counter.

IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Animal Models
Animals: Male C57BL/6 mice were used for most of the preclinical studies.

Diabetes Induction: Diabetes was induced in mice by intraperitoneal injection of streptozotocin

(STZ).

Oral Glucose Tolerance Test (OGTT) in Mice
Protocol:

Mice were fasted overnight prior to the experiment.

A baseline blood sample was collected from the tail vein.

LX2761 or vehicle was administered by oral gavage.

After a specified time, a glucose solution (typically 2 g/kg) was administered by oral gavage.
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Blood samples were collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes)

after the glucose challenge.

Blood glucose concentrations were measured using a glucometer.

The area under the curve (AUC) for glucose was calculated to assess the effect of LX2761
on glucose tolerance.

Hemoglobin A1c (A1C) Measurement in Mice
Protocol:

Whole blood samples were collected from mice at baseline and at the end of the treatment

period.

A1C levels were measured using a commercially available immunoassay kit specifically

designed for rodent samples.

The change in A1C from baseline was calculated for each treatment group.

GLP-1 Measurement in Mice
Protocol:

Blood samples were collected from mice into tubes containing a dipeptidyl peptidase-4

(DPP-4) inhibitor to prevent the degradation of active GLP-1.

Plasma was separated by centrifugation.

Total or active GLP-1 concentrations were measured using a commercially available

enzyme-linked immunosorbent assay (ELISA) kit.

Experimental Workflow for Preclinical Efficacy Studies
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Figure 2: Preclinical Experimental Workflow for LX2761.

Clinical Development
Lexicon Pharmaceuticals initiated a Phase 1 clinical trial of LX2761 in January 2017. This was

a double-blind, randomized, placebo-controlled, ascending single-dose study in both healthy

volunteers and individuals with type 2 diabetes, designed to evaluate the safety and tolerability

of the compound.

As of late 2025, public records and company pipeline updates still list LX2761 as being in

Phase 1 of clinical development.[5] There have been no publicly disclosed results from the
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Phase 1 trial or announcements regarding the progression to Phase 2 or the discontinuation of

the program.

Conclusion
LX2761 was a promising, gut-restricted SGLT1 inhibitor that demonstrated significant

preclinical efficacy in improving glycemic control through a novel mechanism of action. Its

development addressed the potential for a therapeutic agent that could manage type 2

diabetes with a reduced risk of systemic side effects. While the preclinical data were robust, the

clinical development of LX2761 appears to have not progressed beyond Phase 1, and the

reasons for this have not been publicly disclosed by Lexicon Pharmaceuticals. Further

information on the clinical outcomes of LX2761 would be necessary to fully evaluate its

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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